1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
説明
1-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by substitutions at the 1- and 3-positions of the heterocyclic core. The quinazoline-2,4(1H,3H)-dione scaffold is a bicyclic structure with two ketone groups at positions 2 and 4, which is frequently modified to enhance pharmacological properties .
- 1-Position Substitution: The compound features a 2-chloro-4-fluorobenzyl group. This substitution introduces electron-withdrawing halogens (Cl, F) that may enhance lipophilicity and influence interactions with biological targets, such as enzymes or receptors .
- 3-Position Substitution: A 3,4-dimethoxyphenyl group is attached here, contributing electron-donating methoxy groups.
N-Alkylation: Reacting quinazoline-2,4(1H,3H)-dione with 2-chloro-4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Subsequent Functionalization: Introducing the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions, as seen in related quinazoline derivatives .
特性
CAS番号 |
899922-87-3 |
|---|---|
分子式 |
C23H18ClFN2O4 |
分子量 |
440.86 |
IUPAC名 |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18ClFN2O4/c1-30-20-10-9-16(12-21(20)31-2)27-22(28)17-5-3-4-6-19(17)26(23(27)29)13-14-7-8-15(25)11-18(14)24/h3-12H,13H2,1-2H3 |
InChIキー |
KVAPSSPPLIQOAW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)F)Cl)OC |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.8 g/mol. The compound features a quinazoline core substituted with a chloro-fluorobenzyl group and a dimethoxyphenyl moiety.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Study Findings
A study published in Frontiers in Chemistry evaluated the antimicrobial properties of various quinazoline derivatives using the agar well diffusion method. The results indicated that several derivatives displayed moderate to significant activity against common bacterial strains like Staphylococcus aureus and Escherichia coli. Notably, compounds 13 and 15 showed broad-spectrum activity with inhibition zones ranging from 9 mm to 15 mm and minimum inhibitory concentration (MIC) values between 65 mg/mL and 80 mg/mL, comparable to standard antibiotics such as ampicillin and vancomycin .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity Against |
|---|---|---|---|
| Compound 13 | 15 | 65 | E. coli |
| Compound 15 | 12 | 80 | S. aureus, C. albicans |
| Standard (Ampicillin) | - | - | - |
Anticancer Activity
In addition to antimicrobial properties, quinazoline derivatives have been investigated for their anticancer potential. Research has shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction.
Case Studies
A notable study assessed the antiproliferative effects of quinazoline derivatives against several cancer cell lines. Compound IX was highlighted for its potent activity with a GI50 value of 1.16 µM against EGFR and BRAF V600E enzymes. The study indicated that these compounds could enhance levels of active caspases and induce apoptosis by modulating key proteins involved in cell survival pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for designing more effective derivatives. Modifications at the 1- and 3-positions of the quinazoline ring have been shown to significantly influence biological activity. For example, the incorporation of different substituents can enhance antibacterial potency or alter anticancer efficacy.
Key Observations
- Substituent Effects : The presence of electron-donating groups such as methoxy at specific positions enhances bioactivity.
- Ring Modifications : Introducing heterocycles at the quinazoline core can lead to increased potency against resistant bacterial strains.
科学的研究の応用
Antimicrobial Properties
Research indicates that 1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione exhibits significant antimicrobial activity. Studies have shown that this compound acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial DNA replication.
In a study published in Pharmaceuticals, several derivatives of quinazoline-2,4(1H,3H)-dione were synthesized and tested against various bacterial strains. The most promising compounds demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives showed inhibition zones comparable to standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity Results
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 11 | 80 |
| Compound 15 | Escherichia coli | 12 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
Therapeutic Potential
Given its promising antimicrobial properties, there is potential for further development of this compound as a therapeutic agent. Its unique structure allows for modifications that could enhance efficacy or reduce toxicity.
Case Studies
- Case Study on Antibacterial Activity : A research group synthesized a series of quinazoline derivatives, including the target compound, and evaluated their antibacterial properties against clinical isolates. The results indicated that certain derivatives had superior activity compared to traditional antibiotics .
- Case Study on Structure-Activity Relationship : Another study investigated the structure-activity relationship (SAR) of quinazoline derivatives. Modifications at specific positions on the quinazoline ring significantly influenced their biological activity, suggesting that targeted structural changes could optimize therapeutic effects .
類似化合物との比較
Comparison with Similar Compounds
Quinazoline-dione derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Comparisons
Substitution Position and Activity: 1-Position: Bulky, halogenated benzyl groups (e.g., 2-Cl-4-F in the target compound) are associated with improved pharmacokinetic properties compared to non-halogenated analogs (e.g., benzyl in ) . 3-Position: Electron-rich groups like 3,4-dimethoxyphenyl (target) may enhance binding to targets requiring π-π interactions, whereas hydroxy or triazolyl groups () could introduce hydrogen-bonding capabilities .
Biological Activity :
- The antineoplastic activity of the pyrimidinyl-piperazine derivative () highlights the impact of complex substituents (e.g., piperazine-carbonyl) on targeting cancer pathways .
- Antibacterial activity in ’s oxadiazole-substituted quinazoline-dione suggests that heterocyclic rings at positions 1 and 3 enhance potency against bacterial enzymes .
Synthesis Complexity :
- The target compound’s synthesis likely mirrors scalable methods in , which uses N-alkylation under mild conditions, whereas antineoplastic derivatives () require multi-step functionalization, increasing production costs .
SAR Insights :
- Halogen Effects : Chloro and fluoro substituents (target compound) improve metabolic stability compared to methoxy or hydroxy groups .
- Steric Bulk : The 3,4-dimethoxyphenyl group in the target compound may offer superior steric complementarity to certain targets compared to smaller substituents (e.g., azide in ) .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
- Methodology : Multi-step synthesis typically involves condensation of substituted benzyl halides with quinazoline-dione precursors. For example, analogous quinazoline derivatives are synthesized via Pd-catalyzed cross-coupling (e.g., Pd(OAc)₂ with PPh₃ in DMF at elevated temperatures) . Intermediates should be characterized using NMR (¹H/¹³C), LC-MS , and FT-IR to confirm functional groups and regioselectivity. Final purification often employs column chromatography (e.g., petroleum ether:EtOAc gradients) .
Q. What safety protocols are critical during handling and storage?
- Guidelines :
- Storage : Keep in airtight containers at ≤4°C, away from moisture and light .
- Handling : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation/contact. Avoid ignition sources (e.g., sparks, open flames) due to potential decomposition risks .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste .
Q. Which analytical techniques are essential for confirming purity and structure?
- Techniques :
- HPLC (≥95% purity threshold with C18 columns and MeCN:H₂O mobile phases).
- X-ray crystallography for unambiguous structural confirmation, as demonstrated for related quinazoline-diones .
- Elemental analysis to validate empirical formulas .
Advanced Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
- Strategies :
- Catalyst Screening : Test Pd(II) vs. Pd(0) catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to enhance cross-coupling efficiency .
- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) for improved solubility of aromatic intermediates .
- Temperature Control : Optimize reflux conditions (e.g., 100–120°C) to balance reaction rate and byproduct formation .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Approach :
- Replicate Assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH, incubation time) .
- Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude impurity-driven artifacts .
- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate accurate IC₅₀/EC₅₀ values .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Tools :
- Molecular Docking (AutoDock Vina) to predict binding affinities toward targets like kinases or GPCRs.
- DFT Calculations (Gaussian 16) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- QSAR Models built using datasets from analogous quinazoline derivatives .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Experimental Design :
- Accelerated Stability Testing : Incubate samples at pH 1–13 (HCl/NaOH buffers) and 25–60°C for 1–30 days. Monitor degradation via HPLC and identify breakdown products using HR-MS .
- Light Sensitivity : Expose to UV (254 nm) and visible light to assess photodegradation pathways .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Resolution Steps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
